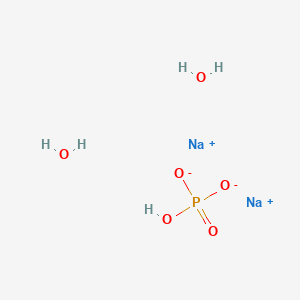

Disodium phosphate dihydrate

Description

Properties

CAS No. |

10028-24-7 |

|---|---|

Molecular Formula |

H5NaO5P |

Molecular Weight |

139.00 g/mol |

IUPAC Name |

disodium;hydrogen phosphate;dihydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI Key |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

O.OP(=O)(O)O.[Na] |

Other CAS No. |

10028-24-7 |

Pictograms |

Irritant |

Related CAS |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure: A Technical Guide to Disodium Phosphate Dihydrate Crystal Analysis

An In-depth Review for Researchers and Pharmaceutical Scientists

Disodium (B8443419) phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O) is a hydrated inorganic salt crucial to various scientific and pharmaceutical applications. Its primary role as a high-purity, water-soluble buffering agent makes it indispensable for maintaining pH stability in biochemical assays, enzymatic reactions, and pharmaceutical formulations such as tablets and injections.[1] A thorough understanding of its solid-state structure is paramount for controlling its properties, ensuring stability, and optimizing its function in these applications. This technical guide provides a comprehensive analysis of the crystal structure of disodium phosphate dihydrate, detailing the crystallographic data and the experimental protocols for its determination.

Crystallographic Data Summary

The crystal structure of this compound has been meticulously determined, revealing a well-ordered arrangement of sodium ions, hydrogen phosphate anions, and water molecules.[1] The key crystallographic parameters have been established through single-crystal X-ray diffraction, providing a precise three-dimensional model of the unit cell.[1][2]

Table 1: Quantitative Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | Na₂HPO₄·2H₂O | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1][2] |

| Unit Cell Dimensions | a = 16.872(9) Å | [2][3] |

| b = 10.359(4) Å | [2][3] | |

| c = 6.599(3) Å | [2][3] | |

| Formula Units (Z) | 8 | [2][3] |

| Refinement R-factor | 0.036 for 1268 reflections |[1][2][3] |

A key structural characteristic is the interplay between the strong, non-directional coordination bonds of the sodium ions and the weaker, yet highly directional, hydrogen bonds.[1][2] This competition results in distortions within the coordination polyhedra of the two independent sodium atoms. The crystal packing is organized into distinct layers: densely packed layers containing sodium ions, phosphate ions, and oxygen atoms are sandwiched by more openly packed layers that include the second type of sodium ion and the water molecules.[1][2]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality single crystals and culminates in the refinement of a structural model based on diffraction data.

1. Crystal Growth and Preparation

High-quality, transparent single crystals of this compound are essential for single-crystal X-ray diffraction analysis.[1]

-

Methodology : Suitable crystals are typically grown from aqueous solutions using techniques such as slow evaporation at room temperature or slow cooling.[1]

-

Critical Parameters : Temperature control is the most critical factor for obtaining the desired dihydrate form. The stable crystallization range for Na₂HPO₄·2H₂O is between approximately 50°C and 95°C.[1][4]

-

Preparation : Once grown, a suitable single crystal is carefully selected under a microscope. An ideal crystal should be transparent, free of cracks or inclusions, and have dimensions of approximately 0.25 mm for optimal interaction with the X-ray beam. The selected crystal is then mounted on a thin glass fiber attached to a goniometer head for placement in the diffractometer.

2. Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystal.[1]

-

Instrumentation : A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) is used.[5]

-

Data Collection : The mounted crystal is centered in the X-ray beam and slowly rotated. As the crystal rotates, the X-ray beam is diffracted by the planes of atoms in the crystal lattice, producing a unique diffraction pattern of reflections. These diffracted X-rays are recorded by a detector.

-

Data Processing : The collected raw data, consisting of thousands of reflections, are processed. This involves integrating the intensities of each reflection, applying corrections for factors like absorption, and scaling the data.

-

Structure Solution and Refinement : The processed data is used to solve the crystal structure, often employing direct methods to determine the initial positions of the atoms. This initial model is then refined using a full-matrix least-squares method.[2] This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor; the low value of 0.036 for this compound indicates a high-accuracy determination.[2][3]

Visualizing the Process and Data

To clarify the relationships between the experimental procedures and the resulting data, the following diagrams are provided.

References

An In-depth Technical Guide on the Physicochemical Properties of Disodium Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O), also known as sodium phosphate dibasic dihydrate, is an inorganic salt widely utilized in the pharmaceutical, food, and cosmetic industries.[1][2] Its primary applications in drug development include acting as a buffering agent to maintain pH stability, an excipient in tablet and capsule formulations, and an electrolyte replenisher in parenteral solutions.[2][3][4] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its application.

Physicochemical Properties

The key physicochemical characteristics of disodium phosphate dihydrate are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | Na₂HPO₄·2H₂O | [1] |

| Molecular Weight | 177.99 g/mol | [1][5] |

| IUPAC Name | Disodium hydrogen phosphate dihydrate | [3] |

| Synonyms | Sodium phosphate dibasic dihydrate, DSP Dihydrate | [1] |

| CAS Number | 10028-24-7 | [1][5] |

| EC Number | 231-448-7 | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White or almost white, odorless, crystalline powder or colorless crystals.[6][7] | [1][4][6][7] |

| Density | 1.52 g/cm³ | [1][8] |

| Melting Point | Decomposes, losing water of crystallization around 92.5 °C.[9][10][11] | [9][10][11] |

| Crystal System | Orthorhombic | [3] |

Table 3: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Freely soluble; 93 g/L.[11] 100 g dissolves in 100 ml at 50 °C and 117 g in 100 ml at 80 °C.[10] | [8][10][11] |

| Ethanol | Practically insoluble.[7][8] | [7][8] |

Table 4: pH and Buffering Characteristics

| Concentration | pH Range | Reference |

| 1% Aqueous Solution | 9.0 - 10.5 | [4] |

| 5% Aqueous Solution | 8.9 - 9.2 | [11] |

| General Aqueous Solution | 8.0 - 11.0 | [5] |

Table 5: Stability and Storage

| Parameter | Information | Reference |

| Chemical Stability | Stable under standard ambient conditions (room temperature).[8][12] | [8][12] |

| Hygroscopicity | The anhydrous form is hygroscopic.[5][6] The dihydrate is stable but should be kept in a tightly closed container.[1][8] | [1][5][6][8] |

| Thermal Decomposition | Loses its water of crystallization upon heating.[8] At approximately 240°C, the anhydrous form converts to tetrasodium (B8768297) pyrophosphate.[6] | [6][8] |

| Incompatibilities | Incompatible with strong acids, strong oxidizing agents, alkaloids, and certain salts like calcium gluconate.[6][8] | [6][8] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials.[1][6] Recommended storage temperature is between +5°C and +30°C.[6][9] | [1][6][9] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point, which for a hydrate (B1144303) like this compound, corresponds to the temperature at which it loses its water of crystallization.[8][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]

-

Glass capillary tubes (sealed at one end)[14]

-

Thermometer[13]

-

Spatula and watch glass

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.[14][15]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample on the watch glass. A small amount of sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample into a column of 1-2 cm at the bottom.[15][16]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[14] Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.[13]

-

Initial Rapid Determination: Heat the sample rapidly to get an approximate melting range. This helps in saving time for the subsequent accurate measurements.[13][17]

-

Accurate Determination: Allow the apparatus to cool. Using a new sample, heat the block again, but at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the previously determined approximate range.[13][16]

-

Data Recording: Record the temperature (T₁) at which the first signs of melting (or decomposition, in this case, the release of water) are observed. Record the temperature (T₂) at which the entire solid has been converted to a liquid. The melting point is reported as the range T₁ - T₂.[13][15]

Measurement of pH (Potentiometric Method)

This protocol details the use of a calibrated pH meter for accurate pH measurement of an aqueous solution of this compound.

Apparatus:

-

pH meter with a glass electrode[18]

-

Standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0)[18]

-

Beakers (100 mL or 150 mL)

-

Magnetic stirrer and stir bar (optional)

-

Wash bottle with distilled water

-

Soft tissues (e.g., Kimwipes)

Procedure:

-

Solution Preparation: Prepare a solution of known concentration (e.g., 1% or 5% w/v) by dissolving a precisely weighed amount of this compound in distilled water.

-

pH Meter Calibration: Before measurement, calibrate the pH meter according to the manufacturer's instructions.[18] This typically involves:

-

Rinsing the electrode with distilled water and gently blotting it dry.[18]

-

Immersing the electrode in a standard buffer solution (e.g., pH 7.0) and adjusting the meter to read that value.

-

Repeating the rinse and measurement process with at least one other buffer solution (e.g., pH 4.0 or 10.0) to adjust the slope.[19]

-

-

Sample Measurement:

-

Post-Measurement: After use, rinse the electrode and store it in the appropriate storage solution as recommended by the manufacturer.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a method to determine the solubility of this compound in water at a specific temperature.

Apparatus:

-

Constant temperature water bath or incubator

-

Beakers or flasks with stoppers

-

Analytical balance

-

Spatula

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish

-

Drying oven

Procedure:

-

Saturation: Place a known volume of distilled water (e.g., 50 mL) into a beaker and bring it to the desired constant temperature using the water bath.

-

Solute Addition: Add an excess amount of this compound to the water while stirring continuously. Continue adding the solid until a saturated solution is formed, indicated by the presence of undissolved solid at the bottom of the beaker.[20]

-

Equilibration: Stopper the beaker and allow the solution to equilibrate at the constant temperature for an extended period (e.g., several hours) with continuous stirring to ensure maximum dissolution.

-

Sample Extraction: Once equilibrated, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the sediment.

-

Solvent Evaporation: Weigh a clean, dry evaporating dish (W₁). Transfer the known volume of the saturated solution into the dish and weigh it again (W₂). The mass of the solution is (W₂ - W₁).

-

Drying: Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 105-110°C). Heat until a constant weight is achieved.

-

Final Weighing: Allow the evaporating dish to cool in a desiccator and then weigh it (W₃). The mass of the dissolved solid is (W₃ - W₁).

-

Calculation: The mass of the water in the sample is (W₂ - W₃). The solubility can then be expressed as grams of solute per 100 g of water:

-

Solubility = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical processes involving this compound.

Caption: Experimental workflow for melting point determination.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. annexechem.com [annexechem.com]

- 3. This compound|High-Purity Reagent [benchchem.com]

- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 5. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 6. Disodium hydrogen phosphate dihydrate | 10028-24-7 [chemicalbook.com]

- 7. Disodium Hydrogen Phosphate Dihydrate - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. parchem.com [parchem.com]

- 10. Sodium Phosphate, Dibasic | HO4PNa2 | CID 24203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 二水合磷酸氢二钠 EMPROVE® EXPERT, Ph. Eur., BP, USP | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. westlab.com [westlab.com]

- 15. byjus.com [byjus.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. globe.gov [globe.gov]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to Disodium Phosphate Dihydrate (CAS: 10028-24-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O), also known as disodium hydrogen phosphate dihydrate or sodium phosphate dibasic dihydrate, is an inorganic salt widely utilized across the pharmaceutical, biotechnology, and food industries.[1][2] Its primary function stems from its excellent buffering capacity, which allows it to maintain stable pH levels in a variety of formulations and solutions.[1][2] In pharmaceutical applications, this property is critical for ensuring the stability, efficacy, and shelf-life of medications.[1][2] It is also employed as an emulsifier, sequestrant, and a source of phosphorus in various processes.[2][3] This guide provides a comprehensive overview of the technical data, experimental protocols, and safety information for Disodium Phosphate Dihydrate, CAS number 10028-24-7.

Physicochemical Properties

This compound is a white, odorless, crystalline powder that is highly soluble in water and practically insoluble in ethanol.[2][3][4] The anhydrous form is known to be hygroscopic, readily absorbing moisture from the air.[5][6][7] Aqueous solutions of disodium phosphate are moderately basic, with a pH typically ranging from 8.9 to 9.2 for a 0.5M solution.[5][8]

Table 1: Physical and Chemical Properties of this compound (CAS: 10028-24-7)

| Property | Value | Citations |

| IUPAC Name | Disodium hydrogen phosphate dihydrate | [1][9] |

| Synonyms | Sodium phosphate dibasic dihydrate, DSP Dihydrate | [1][8][10] |

| CAS Number | 10028-24-7 | [1][4][8] |

| EC Number | 231-448-7 | [1][4] |

| Molecular Formula | Na₂HPO₄·2H₂O | [1][3][4] |

| Molecular Weight | 177.99 g/mol | [1][5][10] |

| Appearance | White, odorless, crystalline solid | [3][4][7] |

| Melting Point | 92.5 °C | [8][11] |

| Density | ~2.1 g/cm³ at 20 °C | [4] |

| Solubility in Water | Highly soluble; 0.5 M at 20 °C (clear, colorless solution) | [2][3][8] |

| pH | 8.9 - 9.2 (0.5M solution at 25°C) | [8] |

| Vapor Density | 4.9 (vs air) | [8][11] |

| Stability | Stable under normal conditions; effloresces in warm, dry air. | [4][7] |

| Decomposition | Loses water of crystallization upon heating; converts to sodium pyrophosphate (Na₄P₂O₇) at ~240-250°C. | [3][4][7] |

Applications in Research and Drug Development

The primary application of this compound in scientific research and drug development is as a buffering agent.[2][12] Phosphate-buffered saline (PBS) is a ubiquitous buffer solution in biological research, used to maintain a constant pH for cellular and enzymatic experiments. The HPO₄²⁻/H₂PO₄⁻ conjugate pair is most effective in the pH range of 6.2 to 8.2, making it ideal for simulating physiological conditions.

Key applications include:

-

Buffer Preparation: It is a key component in preparing phosphate buffers for a wide range of biochemical assays, enzyme reactions, and molecular biology research.[12][13][14]

-

Pharmaceutical Formulations: It serves as an excipient in tablets, capsules, and injections to control pH, which is crucial for drug stability and bioavailability.[1][2][12]

-

Parenteral Nutrition: It is used in intravenous fluids and parenteral nutrition formulations as an electrolyte source.[12]

-

Water Treatment: In laboratory and industrial settings, it is used to prevent the formation of scale by sequestering calcium ions.[1][2]

Experimental Protocols

Preparation of a 0.1 M Phosphate Buffer (pH ~7.4)

This protocol describes the preparation of a standard phosphate buffer using monosodium phosphate and its conjugate base, disodium phosphate. The Henderson-Hasselbalch equation is used to determine the required ratio of the two components.

Materials:

-

Monosodium phosphate (NaH₂PO₄)

-

This compound (Na₂HPO₄·2H₂O)

-

Deionized water

-

pH meter and probe

-

Volumetric flasks, beakers, graduated cylinders

-

Stir plate and stir bars

-

Sodium hydroxide (B78521) (NaOH) or phosphoric acid (H₃PO₄) for pH adjustment

Methodology:

-

Determine Component Ratio: Use the Henderson-Hasselbalch equation: pH = pKa + log ([Base]/[Acid]). For the H₂PO₄⁻/HPO₄²⁻ buffer system, the pKa is approximately 7.2.

-

Prepare Stock Solutions:

-

Mix Solutions: To prepare 100 mL of a 0.1 M phosphate buffer at pH 7.4, mix the stock solutions in the following ratio:

-

40.5 mL of the 0.2 M disodium phosphate solution.

-

9.5 mL of the 0.2 M monosodium phosphate solution.

-

-

Dilute and Adjust pH: Transfer the mixed solution to a new beaker and add 50 mL of deionized water to dilute the buffer to 0.1 M.

-

Calibrate and Verify pH: Calibrate the pH meter. Place the probe in the buffer solution and monitor the reading. If necessary, adjust the pH to 7.4 using dropwise additions of NaOH (to increase pH) or H₃PO₄ (to decrease pH).

-

Final Volume: Transfer the pH-adjusted buffer to a 100 mL volumetric flask and add deionized water to the mark.

Quality Assay by Acid-Base Titration

This protocol determines the purity of disodium hydrogen phosphate.[16][17] The principle involves titrating a known quantity of the sample with a standardized acid.

Materials:

-

This compound sample

-

1 N Hydrochloric acid (HCl) volumetric standard

-

1 N Sodium hydroxide (NaOH) volumetric standard

-

Analytical balance

-

250 mL beakers

-

Burette

-

pH meter or appropriate indicator

Methodology:

-

Sample Preparation: Accurately weigh a sample equivalent to 2.5 g of anhydrous Na₂HPO₄.[17] Transfer the sample to a 250 mL beaker.

-

Dissolution: Add 40.0 mL of 1 N HCl to the beaker and stir until the sample is completely dissolved.[17]

-

Titration: Titrate the excess HCl in the sample solution with 1 N NaOH until the endpoint is reached (as determined by a pH meter or indicator).[17]

-

Blank Titration: Separately, titrate a blank of 40.0 mL of the same 1 N HCl with the 1 N NaOH.[17]

-

Calculation: The purity of the Na₂HPO₄ is calculated based on the difference in the volume of NaOH used for the sample and the blank. The acceptance criteria are typically between 98.0% and 100.5% on a dried basis.[17]

Safety and Handling

This compound is generally considered safe to handle, but it can cause skin and eye irritation upon contact.[2] Ingestion of large quantities may lead to gastrointestinal discomfort.[6] Standard laboratory safety practices should always be followed.

Table 2: Safety and Handling Information for this compound (CAS: 10028-24-7)

| Aspect | Recommendation | Citations |

| Personal Protection | Wear chemical safety goggles, compatible chemical-resistant gloves, and appropriate protective clothing. | [9][18] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust. Wash thoroughly after handling. | [9][18] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Recommended storage is +5°C to +30°C. | [7][11][19] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases. | [4][6][11][20] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Consult a physician. | [9] |

| First Aid (Skin) | Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing. | [9] |

| First Aid (Ingestion) | Wash out mouth with water. Do not induce vomiting. Call a physician. | [9][21] |

| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [18] |

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Experimental workflow for preparing a 0.1M phosphate buffer.

Caption: Logical diagram of the phosphate buffer mechanism.

Caption: Workflow for the quality assay of disodium phosphate by titration.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. annexechem.com [annexechem.com]

- 3. This compound BP EP USP CAS 10028-24-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. Disodium hydrogen phosphate dihydrate | 10028-24-7 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. Disodium Phosphate [chembk.com]

- 12. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 13. Guide to Making a Simple Phosphate Buffer [thoughtco.com]

- 14. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Quality Assay for Disodium Hydrogen Phosphate Dodecahydrate [chemical-sales.com]

- 17. drugfuture.com [drugfuture.com]

- 18. fishersci.no [fishersci.no]

- 19. merckmillipore.com [merckmillipore.com]

- 20. dcfinechemicals.com [dcfinechemicals.com]

- 21. labbox.es [labbox.es]

A Comprehensive Technical Guide to the Molar Mass and Molecular Weight of Disodium Hydrogen Phosphate Dihydrate (Na₂HPO₄·2H₂O)

Disodium (B8443419) hydrogen phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O), a hydrated form of disodium phosphate, is a crucial reagent in various biochemical and pharmaceutical applications. Its utility as a buffering agent, emulsifier, and nutrient supplement in drug formulations necessitates a precise understanding of its fundamental chemical properties, primarily its molar mass and molecular weight. This guide provides an in-depth analysis of these properties, tailored for researchers, scientists, and professionals in drug development.

Differentiating Molar Mass and Molecular Weight

In scientific discourse, the terms "molar mass" and "molecular weight" are often used interchangeably, though they are distinct concepts.

-

Molecular Weight (or relative molecular mass) is a dimensionless quantity. It is the ratio of the mass of a molecule to one-twelfth the mass of a carbon-12 atom.

-

Molar Mass is the mass of one mole (approximately 6.022 x 10²³ particles) of a substance.[1][2] It is expressed in units of grams per mole ( g/mol ).[1][3][4] For any given compound, the numerical value of the molecular weight is equivalent to the molar mass. For instance, if a compound has a molecular weight of 100, its molar mass is 100 g/mol .

A precise calculation of molar mass is fundamental for stoichiometric determinations in chemical reactions, preparation of solutions with specific molarity, and quantitative analysis in drug formulation and development.

Calculation of Molar Mass for Na₂HPO₄·2H₂O

The molar mass of disodium hydrogen phosphate dihydrate is calculated by summing the atomic masses of all atoms in its chemical formula. The formula indicates that each formula unit contains two sodium (Na) atoms, one hydrogen (H) atom, one phosphorus (P) atom, four oxygen (O) atoms, and two molecules of water of hydration (H₂O).

The calculation is performed as follows:

-

Mass of Anhydrous Na₂HPO₄ :

-

Mass of Water of Hydration (2H₂O) :

-

Hydrogen (H): 4 × 1.008 g/mol = 4.032 g/mol

-

Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol

-

Subtotal (2H₂O) : 36.030 g/mol

-

-

Total Molar Mass of Na₂HPO₄·2H₂O :

-

141.9573 g/mol (from Na₂HPO₄) + 36.030 g/mol (from 2H₂O) = 177.9873 g/mol

-

This calculated value aligns with experimentally determined and published values, often cited as approximately 177.99 g/mol .[9][10]

Data Presentation: Summary of Atomic and Molar Masses

For clarity and ease of reference, the quantitative data used in the calculation are summarized in the table below.

| Element/Compound | Symbol/Formula | Quantity | Atomic/Molecular Mass ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Sodium | Na | 2 | 22.990 | 45.980 |

| Hydrogen (in phosphate) | H | 1 | 1.008 | 1.008 |

| Phosphorus | P | 1 | 30.974 | 30.974 |

| Oxygen (in phosphate) | O | 4 | 15.999 | 63.996 |

| Water of Hydration | H₂O | 2 | 18.015 | 36.030 |

| Disodium Hydrogen Phosphate Dihydrate | Na₂HPO₄·2H₂O | 1 | - | 177.988 |

Note: Atomic masses are rounded for practical use. Precise values are found in the calculation section.

Experimental Protocol: Molar Mass Determination via Titration

The effective molar mass and purity of a sample of disodium hydrogen phosphate can be verified experimentally using acid-base titration. As a dibasic salt, Na₂HPO₄ can react with a strong acid like hydrochloric acid (HCl). This protocol outlines a standard method.

Objective: To determine the purity and effective molar mass of a Na₂HPO₄·2H₂O sample.

Materials:

-

Na₂HPO₄·2H₂O sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter or appropriate indicator (e.g., Bromocresol green)

-

Analytical balance, burette, beaker, magnetic stirrer, and stir bar

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the Na₂HPO₄·2H₂O sample using an analytical balance. Record the exact mass.

-

Dissolution: Dissolve the weighed sample in approximately 50 mL of deionized water in a clean beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Calibrate the pH meter and place the electrode in the solution. Set up a burette filled with the standardized 0.1 M HCl solution.

-

Titration Process:

-

Record the initial pH of the disodium phosphate solution.

-

Slowly add the HCl titrant from the burette in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of HCl added.

-

Continue this process, reducing the increment size as the pH changes more rapidly, indicating the approach of the equivalence point (for HPO₄²⁻ + H⁺ → H₂PO₄⁻, this occurs around pH 4.7).

-

-

Data Analysis:

-

Plot a titration curve (pH vs. volume of HCl added).

-

Determine the equivalence point volume (V_eq) from the graph, typically by finding the point of maximum slope (the first derivative) or the center of the steep pH drop.

-

Calculate the moles of HCl used to reach the equivalence point:

-

Moles of HCl = Molarity of HCl × V_eq (in Liters)

-

-

Based on the 1:1 stoichiometry of the reaction (HPO₄²⁻ + H⁺ → H₂PO₄⁻), the moles of Na₂HPO₄ in the sample are equal to the moles of HCl at the equivalence point.

-

Calculate the experimental molar mass of the sample:

-

Experimental Molar Mass = Mass of Sample (g) / Moles of Na₂HPO₄ (mol)

-

-

-

Purity Assessment: Compare the experimental molar mass to the theoretical value (177.99 g/mol ). The purity can be calculated as:

-

Purity (%) = (Theoretical Molar Mass / Experimental Molar Mass) × 100

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental relationships.

Caption: Hierarchical calculation of the molar mass for Na₂HPO₄·2H₂O.

Caption: Experimental workflow for molar mass verification via acid-base titration.

References

- 1. webqc.org [webqc.org]

- 2. What is the molar mass of a phosphorus molecule class 12 chemistry CBSE [vedantu.com]

- 3. What is the Molar Mass of Oxygen Gas? | Free Expert Q&A | bartleby [bartleby.com]

- 4. energyeducation.ca [energyeducation.ca]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. webqc.org [webqc.org]

- 7. webqc.org [webqc.org]

- 8. Sodium Phosphate, Dibasic | HO4PNa2 | CID 24203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Di-sodium hydrogen phosphate dihydrate na2hpo4.2h2o | Sigma-Aldrich [sigmaaldrich.com]

- 10. Na2hpo4 2h2o | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Disodium Phosphate Dihydrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of disodium (B8443419) phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O), a crucial parameter in pharmaceutical formulation, biochemical buffer preparation, and various chemical processes. This document details the solubility of this compound in aqueous and organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

Disodium phosphate dihydrate is a hydrated salt of phosphoric acid that is widely utilized for its buffering capacity and as a source of phosphate. Its solubility is a critical physical property that dictates its application in various scientific and industrial fields. This guide offers quantitative solubility data, detailed methodologies for its determination, and a visual representation of the experimental workflow to aid researchers in their understanding and application of this compound.

Solubility Data

The solubility of this compound is highly dependent on the solvent and the temperature. While it is freely soluble in water, its solubility in most organic solvents is limited.

Aqueous Solubility

This compound exhibits significant solubility in water, which increases with temperature. This property is fundamental to its use in preparing aqueous buffer solutions.

| Temperature (°C) | Solubility ( g/100 mL of H₂O) |

| 50 | 100[1] |

| 80 | 117[1] |

Note: The provided data points are for this compound. The solubility of other hydrated forms and the anhydrous form will differ.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally low.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Ethanol (96%) | Practically Insoluble[2][3] | Not Reported |

| Dimethyl Sulfoxide (DMSO) | Insoluble[4] | Not Reported |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound requires precise and well-defined experimental procedures. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility.

Principle of the Shake-Flask Method

This method establishes an equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Methodology

-

Preparation of Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol, etc.)

-

Thermostatically controlled shaker bath

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Syringe filters (e.g., 0.45 µm pore size)

-

Appropriate analytical instrumentation for concentration measurement (e.g., ICP-AES, UV-Vis spectrophotometer, or gravimetric analysis setup).

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and maintained.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaker bath set to the desired constant temperature.

-

Agitate the flasks at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample as necessary with the solvent to bring the concentration within the working range of the analytical method.

-

Determine the concentration of the dissolved this compound in the diluted sample using a validated analytical technique.

-

-

Analytical Techniques for Concentration Measurement:

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This is a highly sensitive method for determining the concentration of sodium or phosphorus in the filtered solution.

-

Gravimetric Analysis: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solid residue is determined. This method is straightforward but may be less accurate for very low solubilities.

-

Spectrophotometry: The phosphate concentration can be determined colorimetrically using methods like the molybdenum blue method.[5][6]

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in grams per 100 mL of solvent ( g/100 mL) or as molarity (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the equilibrium shake-flask method.

References

- 1. Sodium Phosphate, Dibasic | HO4PNa2 | CID 24203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uspbpep.com [uspbpep.com]

- 3. Disodium Hydrogen Phosphate Dihydrate - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]

- 4. selleckchem.com [selleckchem.com]

- 5. plymsea.ac.uk [plymsea.ac.uk]

- 6. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

Thermodynamic Properties of Disodium Phosphate Dihydrate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous solutions of disodium (B8443419) phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O). Disodium phosphate is a critical excipient in pharmaceutical formulations, primarily utilized as a buffering agent to maintain pH stability, which is essential for drug solubility, stability, and efficacy.[1][2][3] A thorough understanding of the thermodynamic behavior of its solutions is paramount for robust formulation development and ensuring product quality.

This guide presents quantitative data in structured tables, details the experimental protocols for measuring these properties, and provides visualizations of key processes and workflows.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties of disodium phosphate solutions. It is important to note that much of the available experimental data pertains to the anhydrous salt (Na₂HPO₄). Data for the dihydrate is less common and in some cases has been derived or requires careful consideration of the hydration state.

Table 1: Density of Aqueous Disodium Hydrogen Phosphate (Na₂HPO₄) Solutions at 20°C

The density of a solution is a fundamental physical property required for various calculations, including the conversion between molarity and molality.

| Mass % Na₂HPO₄ | Molality (mol/kg) | Molarity (mol/L) | Density (g/cm³) |

| 1.5 | 0.107 | 0.107 | 1.0131 |

| 2.0 | 0.144 | 0.143 | 1.0180 |

| 2.5 | 0.181 | 0.180 | 1.0229 |

| 3.0 | 0.218 | 0.217 | 1.0279 |

| 3.5 | 0.255 | 0.255 | 1.0328 |

| 4.0 | 0.293 | 0.292 | 1.0378 |

| 4.5 | 0.332 | 0.331 | 1.0428 |

| 5.0 | 0.371 | 0.369 | 1.0478 |

Data sourced from "CONCENTRATIVE PROPERTIES OF AQUEOUS SOLUTIONS".

Table 2: Apparent Molar Heat Capacity and Calculated Specific Heat Capacity of Aqueous Na₂HPO₄ Solutions at 25°C

The heat capacity of a solution is crucial for understanding and modeling thermal effects during formulation processes such as dissolution and dilution.

| Molality (mol/kg) | Apparent Molar Heat Capacity (J/mol·K) | Specific Heat Capacity of Solution (J/g·K) |

| 0.1 | -105 | 4.14 |

| 0.2 | -90 | 4.10 |

| 0.3 | -80 | 4.06 |

| 0.4 | -72 | 4.02 |

| 0.5 | -65 | 3.98 |

Apparent molar heat capacity data is essential for calculating the specific heat capacity of the solution. Note that this data is for the anhydrous salt and adjustments may be needed for the dihydrate.

Table 3: Integral Enthalpy of Solution of Disodium Phosphate Hydrates at 25°C

The enthalpy of solution quantifies the heat absorbed or released upon dissolution and is a critical parameter in assessing the thermal stability of a formulation.

| Hydrate Form | Enthalpy of Solution (kJ/mol) |

| Na₂HPO₄·2H₂O (Dihydrate) | Data reported but not tabulated |

| Na₂HPO₄·12H₂O (Dodecahydrate) | 95.16 |

Table 4: Osmotic and Mean Ionic Activity Coefficients of Aqueous Na₂HPO₄ Solutions at 298.15 K (25°C)

Osmotic and activity coefficients are measures of the deviation of a solution from ideal behavior and are vital for predicting colligative properties and chemical potentials.

| Molality (mol/kg) | Osmotic Coefficient (φ) | Mean Ionic Activity Coefficient (γ±) |

| 0.1 | 0.730 | 0.445 |

| 0.2 | 0.701 | 0.365 |

| 0.3 | 0.686 | 0.322 |

| 0.4 | 0.678 | 0.294 |

| 0.5 | 0.674 | 0.273 |

| 0.6 | 0.672 | 0.257 |

| 0.7 | 0.672 | 0.244 |

| 0.8 | 0.674 | 0.234 |

| 0.9 | 0.676 | 0.225 |

| 1.0 | 0.680 | 0.218 |

These coefficients are derived from isopiestic measurements and are crucial for accurate thermodynamic modeling of disodium phosphate solutions.[4][5]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to generating high-quality thermodynamic data. The following sections outline the protocols for determining the key properties discussed.

Density Measurement using a Pycnometer

Objective: To accurately determine the density of a disodium phosphate dihydrate solution at a specific temperature.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath

-

Thermometer

-

Volumetric flasks and pipettes for solution preparation

-

Distilled or deionized water

-

Cleaning supplies (e.g., acetone, lint-free wipes)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water. Dry the pycnometer completely in an oven and allow it to cool to room temperature in a desiccator.

-

Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Thermostatic Equilibration: Place the filled pycnometer in the thermostatically controlled water bath set to the desired temperature (e.g., 20.0 ± 0.1 °C). Allow it to equilibrate for at least 30 minutes.

-

Final Volume Adjustment: After equilibration, carefully wipe dry the exterior of the pycnometer, paying close attention to the area around the capillary. The water level should be exactly at the top of the capillary.

-

Mass of Pycnometer with Water: Weigh the pycnometer filled with water and record this mass as m₂.

-

Density of Water: Obtain the density of pure water (ρ_water) at the experimental temperature from a reliable reference.

-

Volume of Pycnometer: Calculate the exact volume of the pycnometer (V_p) using the formula: V_p = (m₂ - m₁) / ρ_water

-

Measurement with Sample Solution: Empty and thoroughly dry the pycnometer. Fill it with the this compound solution of known concentration.

-

Repeat Equilibration and Weighing: Repeat steps 4, 5, and 6 for the sample solution. Record the mass of the pycnometer filled with the solution as m₃.

-

Density of Solution: Calculate the density of the solution (ρ_solution) using the formula: ρ_solution = (m₃ - m₁) / V_p

Enthalpy of Solution by Calorimetry

Objective: To measure the enthalpy change when a known amount of this compound is dissolved in water.

Apparatus:

-

Coffee-cup calorimeter (two nested polystyrene cups with a lid)

-

Magnetic stirrer and stir bar

-

Digital thermometer (accurate to ±0.1 °C)

-

Analytical balance

-

Graduated cylinder or volumetric pipette

-

Timer

-

This compound solid

-

Distilled water

Procedure:

-

Calorimeter Assembly: Assemble the coffee-cup calorimeter. Place a magnetic stir bar inside the inner cup.

-

Mass of Water: Add a known volume (e.g., 100.0 mL) of distilled water to the calorimeter. Accurately weigh the calorimeter with the water and record the mass.

-

Initial Temperature: Place the lid on the calorimeter, insert the thermometer, and start the magnetic stirrer at a gentle speed. Record the temperature of the water at regular intervals (e.g., every 30 seconds) until it stabilizes (reaches thermal equilibrium). This stable temperature is the initial temperature, T_initial.

-

Mass of Solute: Accurately weigh a specific amount of this compound solid (e.g., 5 g).

-

Dissolution: Quickly and carefully add the weighed solid to the water in the calorimeter. Immediately replace the lid.

-

Temperature Monitoring: Continue to record the temperature at regular intervals as the solid dissolves. The temperature will either increase (exothermic) or decrease (endothermic).

-

Final Temperature: Monitor the temperature until it reaches a maximum or minimum value and then starts to return towards room temperature. The highest or lowest temperature reached is the final temperature, T_final.

-

Calculations:

-

Heat absorbed/released by the solution (q_solution): q_solution = m_solution × c_solution × ΔT where:

-

m_solution is the total mass of the water and the dissolved salt.

-

c_solution is the specific heat capacity of the solution (for dilute solutions, this can be approximated as the specific heat capacity of water, 4.184 J/g·K).

-

ΔT = T_final - T_initial.

-

-

Heat of reaction (q_rxn): q_rxn = -q_solution

-

Molar enthalpy of solution (ΔH_soln): ΔH_soln = q_rxn / n_solute where n_solute is the number of moles of the dissolved this compound.

-

Osmotic and Activity Coefficients by Isopiestic Method

Objective: To determine the osmotic and activity coefficients of this compound solutions by comparing their vapor pressures with that of a reference solution.

Apparatus:

-

Isopiestic apparatus (a desiccator or a specially designed chamber that can be evacuated and thermostatted)

-

Small, flat-bottomed dishes (e.g., of silver or platinum)

-

Analytical balance

-

Thermostatically controlled bath or oven

-

Vacuum pump

-

Reference solution with known osmotic coefficients (e.g., NaCl or KCl solutions)

-

This compound solutions of known molalities

Procedure:

-

Preparation: Prepare a series of this compound solutions of accurately known molalities. Also, prepare a reference solution (e.g., NaCl) of known molality.

-

Loading the Apparatus: Place accurately weighed amounts of the sample solutions and the reference solution into separate dishes inside the isopiestic chamber.

-

Equilibration: Seal the chamber, evacuate it to a low pressure, and place it in a thermostatically controlled bath at the desired temperature (e.g., 298.15 K). The solutions are left to equilibrate for a period of several days to weeks. During this time, water evaporates from the solutions with higher vapor pressure and condenses into the solutions with lower vapor pressure until the vapor pressure is uniform throughout the chamber.

-

Reaching Equilibrium: Equilibrium is reached when the molalities of the solutions in all the dishes become constant. This is determined by periodically removing the chamber, carefully releasing the vacuum, and weighing the dishes. The process is repeated until consecutive weighings show no significant change in mass.

-

Final Molalities: Once equilibrium is established, the final mass of each solution is used to calculate its equilibrium molality.

-

Calculation of Osmotic Coefficient: At isopiestic equilibrium, the water activity (a_w) is the same for all solutions. The osmotic coefficient (φ) of the sample solution can be calculated using the following relationship: ν_sample × m_sample × φ_sample = ν_ref × m_ref × φ_ref where:

-

ν is the number of ions per formula unit (3 for Na₂HPO₄).

-

m is the equilibrium molality.

-

φ_ref is the known osmotic coefficient of the reference solution at its equilibrium molality.

-

-

Calculation of Activity Coefficient: The mean ionic activity coefficient (γ±) can then be calculated from the osmotic coefficients over a range of molalities using the Gibbs-Duhem equation, often through numerical integration.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate important relationships and experimental processes relevant to the thermodynamic properties of this compound solutions.

Caption: Mechanism of pH buffering by the phosphate system.

Caption: Workflow for determining thermodynamic properties.

References

- 1. Thermodynamic investigation of disorder in the hydrates of disodium hydrogen phosphate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Hygroscopic Nature of Anhydrous vs. Dihydrate Disodium Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) phosphate (B84403) (DSP), also known as disodium hydrogen phosphate (Na₂HPO₄), is a common excipient in the pharmaceutical industry, valued for its roles as a buffering agent, stabilizer, and source of phosphate.[1][2] It exists in several crystalline forms, most notably as an anhydrous salt and various hydrates (dihydrate, heptahydrate, and dodecahydrate).[3][4] The hydration state of DSP significantly influences its physicochemical properties, particularly its hygroscopicity—the ability to attract and hold water molecules from the surrounding environment.

In pharmaceutical development, controlling moisture is critical. Excess or variable moisture content can compromise the stability, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and finished drug products.[5][6][7] It can affect powder flow during manufacturing, induce chemical degradation, and alter dissolution rates. Therefore, a thorough understanding of the hygroscopic behavior of excipients like disodium phosphate is essential for formulation design, process development, packaging selection, and defining storage conditions.[8][9]

This technical guide provides an in-depth comparison of the hygroscopic nature of anhydrous disodium phosphate and its dihydrate form, offering quantitative data, detailed experimental protocols for characterization, and visual aids to clarify key concepts for scientists and researchers in the field.

Physicochemical Properties and Comparative Hygroscopicity

The primary distinction between the two forms is the presence of bound water molecules in the dihydrate's crystal lattice.[10] This structural difference leads to distinct behaviors when exposed to atmospheric moisture. The anhydrous form is known to be highly hygroscopic, readily attracting water from the air, while the dihydrate is a more stable crystalline solid under typical ambient conditions.[3][10][11]

Upon exposure to sufficient humidity, anhydrous disodium phosphate will absorb moisture to form a hydrated state.[11] Conversely, the dihydrate form is stable but will lose its water of crystallization if heated to approximately 92.5°C or exposed to very low relative humidity.[3][11]

Data Presentation: Comparative Properties

The following tables summarize the key physicochemical and hygroscopic properties of anhydrous and dihydrate disodium phosphate.

Table 1: Comparison of General Physicochemical Properties

| Property | Anhydrous Disodium Phosphate (Na₂HPO₄) | Dihydrate Disodium Phosphate (Na₂HPO₄·2H₂O) |

| Appearance | White, odorless powder[3][10][11] | White or almost white, odorless crystalline solid[10][12] |

| Molar Mass | 141.96 g/mol [4] | 177.99 g/mol [4] |

| Hygroscopicity | Highly hygroscopic[3][4][11] | Less hygroscopic than the anhydrous form[10] |

| Thermal Behavior | Converts to sodium pyrophosphate at ~240°C[11][12] | Loses its two water molecules of crystallization at 92.5°C[3][11] |

| Solubility | Freely soluble in water; insoluble in ethanol[11] | Soluble in water[3] |

Table 2: Comparative Hygroscopic Behavior and Stability

| Parameter | Anhydrous Disodium Phosphate | Dihydrate Disodium Phosphate |

| Behavior at Low RH | Stable. | May effloresce (lose water of hydration) under very dry conditions or upon heating. |

| Behavior at Mid-Range RH | Readily absorbs atmospheric moisture to convert to a hydrated form.[11] | Generally stable. Exhibits minimal water uptake. |

| Critical Relative Humidity (CRH) | Has a CRH above which significant water sorption and hydrate (B1144303) formation occurs. | Has a much higher deliquescence RH (DRH) where it will dissolve. |

| Physical State Change | Can undergo caking or clumping upon moisture absorption.[9] | Can deliquesce (dissolve in absorbed water) at very high relative humidity. |

| Implications for Formulation | Requires strict humidity control during manufacturing and storage to prevent physical changes and ensure stability.[9] | Offers better physical stability and handling properties under typical ambient conditions. |

Logical Framework: Hydration State Transitions

The relationship between anhydrous and dihydrate disodium phosphate is a reversible transition primarily governed by the ambient relative humidity (RH) and temperature. The anhydrous form is kinetically driven to absorb water to achieve a more stable hydrated state when the environmental RH exceeds its critical relative humidity.

Experimental Protocols for Hygroscopicity Assessment

To quantify the hygroscopic behavior of materials like disodium phosphate, several analytical techniques are employed. Dynamic Vapor Sorption (DVS) is the most comprehensive method for this purpose.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas at a specific temperature and varying relative humidity.[13][14] This method is ideal for determining moisture sorption isotherms, identifying critical relative humidity points, and studying the kinetics of water absorption and desorption.[8]

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of the disodium phosphate sample (either anhydrous or dihydrate) into a DVS sample pan.

-

Instrument Setup: Place the sample pan onto the high-precision microbalance within the DVS instrument's temperature-controlled chamber.

-

Drying/Equilibration: Start the experiment by drying the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial mass serves as the dry basis for all subsequent calculations.

-

Sorption Phase: Execute a pre-defined humidity program. Typically, the RH is increased in steps (e.g., 10% increments) from 0% up to 95%. At each step, the system holds the RH constant until the sample mass equilibrates.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in corresponding steps back down to 0% RH, again allowing the sample to equilibrate at each step.

-

Data Analysis: The instrument's software plots the change in mass (as a percentage of the initial dry mass) against the relative humidity. The resulting graph is a moisture sorption-desorption isotherm . Analysis of the isotherm reveals:

-

Hygroscopicity Classification: The total amount of water absorbed at a high RH (e.g., 80% or 90%) classifies the material's hygroscopicity.

-

Critical Relative Humidity (CRH): A sharp, sudden increase in mass on the sorption curve indicates the RH at which a phase transition, such as the conversion of anhydrous to a hydrate, occurs.

-

Hysteresis: Any difference between the sorption and desorption curves (hysteresis loop) provides insight into the reversibility of water interaction and potential structural changes in the material.[14]

-

Static Gravimetric Method (Desiccator Method)

A simpler, lower-cost alternative to DVS involves using sealed chambers with saturated salt solutions to create environments of known, constant relative humidity.[15][16]

Detailed Methodology:

-

Prepare Humidity Chambers: Prepare a series of sealed desiccators or chambers. In each, place a saturated solution of a specific salt (e.g., NaCl for ~75% RH, KNO₃ for ~90% RH at 25°C) to maintain a constant RH.

-

Sample Preparation: Dry the disodium phosphate samples to a constant weight and record this initial dry mass.

-

Exposure: Place open containers of the pre-weighed samples into each humidity chamber.

-

Equilibration: Store the chambers at a constant temperature. Periodically (e.g., every 24 hours), remove the samples and quickly weigh them, then return them to their chambers. Continue this process until the weight of each sample becomes constant, indicating equilibrium has been reached.[]

-

Calculation: Calculate the percentage of moisture gained at each RH level relative to the initial dry mass. Plotting these values against RH generates a static moisture sorption isotherm.

While less detailed than DVS, this method is effective for determining equilibrium moisture content at specific humidity points.

Conclusion for Drug Development Professionals

The choice between anhydrous and dihydrate disodium phosphate is a critical decision in pharmaceutical formulation that directly impacts product stability, manufacturability, and packaging.

-

Anhydrous Disodium Phosphate is highly hygroscopic and acts as a desiccant. Its use demands stringent control over environmental humidity during processing and storage to prevent unintended hydration, which can lead to caking, altered powder flow, and potential degradation of moisture-sensitive APIs.

-

Disodium Phosphate Dihydrate is a more robust and stable form under typical ambient conditions. It provides greater predictability and ease of handling during manufacturing. However, its stability at very low or very high humidity must still be characterized to ensure it does not dehydrate or deliquesce over the product's shelf life.

Ultimately, the selection should be based on rigorous experimental data. Techniques like Dynamic Vapor Sorption are indispensable for characterizing the moisture sorption behavior of these excipients, enabling scientists to de-risk development, establish appropriate storage and handling specifications, and ensure the final drug product is safe, stable, and effective.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Disodium Phosphate? [synapse.patsnap.com]

- 3. DISODIUM PHOSPHATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 4. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. azom.com [azom.com]

- 7. kerone.com [kerone.com]

- 8. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 9. lidochem.com [lidochem.com]

- 10. Sodium Phosphate Dibasic Anhydrous Vs. Dihydrate: What's The Difference? - Kands [kandschemical.com]

- 11. Sodium Phosphate, Dibasic | HO4PNa2 | CID 24203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Disodium hydrogen phosphate dihydrate | 10028-24-7 [chemicalbook.com]

- 13. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 14. skpharmteco.com [skpharmteco.com]

- 15. amt.copernicus.org [amt.copernicus.org]

- 16. researchgate.net [researchgate.net]

The Unseen Architect: An In-depth Technical Guide to the Role of Water of Crystallization in Disodium Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Water of crystallization, often perceived as a passive component, plays a critical and multifaceted role in the physicochemical properties and functionality of pharmaceutical excipients. In the case of disodium (B8443419) phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O), these bound water molecules are integral to its crystal structure, stability, and performance as a buffering agent in drug formulations. This technical guide provides a comprehensive examination of the significance of the water of crystallization in disodium phosphate dihydrate, offering insights into its impact on drug development and detailing the analytical methodologies for its characterization.

The Pivotal Role of Water of Crystallization

Water of crystallization refers to water molecules that are incorporated into the crystal lattice of a compound in a stoichiometric ratio. These water molecules are not merely adsorbed on the surface but are essential for the maintenance of the crystal structure through hydrogen bonding and other intermolecular interactions. The presence and number of these water molecules define the specific hydrate (B1144303) form of a substance, each exhibiting distinct physical and chemical properties.[1]

In disodium phosphate, several hydrated forms are known to exist, including the dihydrate (2H₂O), heptahydrate (7H₂O), and dodecahydrate (12H₂O), in addition to the anhydrous form.[2] The dihydrate is of particular interest in the pharmaceutical industry due to its stability under a range of temperature and humidity conditions.[3] The water of crystallization in this compound influences key parameters such as:

-

Crystal Structure and Stability: The two water molecules are fundamental to the orthorhombic crystal structure of the dihydrate, contributing to its overall stability.[4] The removal or loss of this water can lead to a phase transition to the anhydrous form or other hydrated states, potentially altering the physical properties of the excipient and the drug product.

-

Hygroscopicity: The presence of bound water influences the material's tendency to absorb additional moisture from the environment. Understanding the hygroscopic nature of different hydrates is crucial for determining appropriate storage and handling conditions to prevent degradation.[4]

-

Solubility and Dissolution Rate: The energy required to break the crystal lattice during dissolution is affected by the presence of water of crystallization. This, in turn, can influence the solubility and dissolution rate of the excipient and, consequently, the bioavailability of the active pharmaceutical ingredient (API).

-

Buffering Capacity: Disodium phosphate is widely used as a buffering agent to maintain the pH of pharmaceutical formulations within a specific range, which is critical for drug stability and efficacy.[5][6] The hydration state can influence the dissociation constant and, therefore, the effectiveness of the buffering system.

Quantitative Properties of Disodium Phosphate Hydrates

The distinct physical properties of the different hydrated forms of disodium phosphate are summarized in the table below. This data is essential for formulation scientists to select the appropriate grade of the excipient and to anticipate its behavior during manufacturing and storage.

| Property | Anhydrous (Na₂HPO₄) | Dihydrate (Na₂HPO₄·2H₂O) | Heptahydrate (Na₂HPO₄·7H₂O) | Dodecahydrate (Na₂HPO₄·12H₂O) |

| Molecular Weight ( g/mol ) | 141.96[2] | 177.99[2] | 268.07[2] | 358.14[7] |

| Density (g/cm³) | 1.7[2] | ~1.52 | 1.68 | 1.52[7] |

| Melting Point (°C) | Decomposes at ~250[2] | Loses water at 92.5[4] | 48 (loses 5 H₂O) | 35[8] |

| Solubility in water ( g/100 mL) | 7.7 at 20°C[2] | 11.8 at 25°C | 11.8 at 25°C[2] | 21.8 at 20°C[8] |

| CAS Number | 7558-79-4[2] | 10028-24-7[2] | 7782-85-6[2] | 10039-32-4[2] |

Experimental Protocols for Characterization

The characterization of hydrated pharmaceutical excipients is crucial for quality control and formulation development. The following are detailed methodologies for key analytical techniques used to study the water of crystallization in this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and the thermal stability of the hydrate by measuring the mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water of crystallization. The percentage of mass loss can be used to confirm the hydration state. For the dihydrate, a mass loss corresponding to two moles of water is expected.[9]

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of dehydration and other thermal events by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. A pinhole in the lid is often used to allow for the escape of evolved water vapor.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., ambient to 200°C) under a controlled nitrogen purge.

-

Record the differential heat flow between the sample and the reference. Endothermic peaks on the DSC thermogram will indicate the temperatures at which dehydration occurs.[10]

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form (hydrate vs. anhydrous) and to characterize the crystal structure.

Methodology:

-

Ensure the sample is finely powdered to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the PXRD instrument.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.

-

Scan the sample over a specific 2θ range (e.g., 5° to 40°) at a defined step size and scan speed.

-

The resulting diffractogram, a plot of intensity versus 2θ, will show a unique pattern of peaks for the dihydrate form. This pattern can be compared to reference patterns to confirm the identity and purity of the crystalline phase.[11][12]

Dynamic Vapor Sorption (DVS)

Objective: To study the hygroscopicity and the stability of the hydrate at different relative humidity (RH) conditions.

Methodology:

-

Place a known mass of the this compound sample in the DVS instrument's microbalance.

-

Equilibrate the sample at a starting RH (e.g., 0% or 40%) and a constant temperature (e.g., 25°C) until a stable mass is achieved.

-

Program the instrument to incrementally increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to the starting RH.

-

At each RH step, the instrument records the change in mass over time until equilibrium is reached.

-

The resulting sorption/desorption isotherm plots the change in mass versus RH, providing information on the material's hygroscopicity, the critical RH for hydrate formation or dehydration, and the reversibility of the process.[13][14]

Visualization of Key Relationships

The following diagrams, generated using the DOT language, illustrate important concepts related to the role of water of crystallization in this compound.

Caption: Dehydration and rehydration of disodium phosphate.

Caption: Workflow for characterizing this compound.

Caption: Buffering action of the phosphate system.

Impact on Drug Development and Formulation Stability

The hydration state of disodium phosphate has significant implications for drug development and the stability of the final dosage form.

-

Manufacturing Processes: During wet granulation, the presence of water can induce phase transitions of the excipient, potentially affecting granule properties and tablet compaction.[1] Conversely, drying processes can lead to the dehydration of the dihydrate, which may result in the formation of a less stable or amorphous form.[15]

-

API Stability: The water of crystallization can be released under certain conditions, increasing the local water activity within the formulation. This "free" water can then participate in hydrolytic degradation of moisture-sensitive APIs.[16] Therefore, careful consideration of the compatibility between the API and the hydrated excipient is essential.

-

Product Shelf-life: Changes in the hydration state of disodium phosphate due to temperature and humidity fluctuations during storage can impact the physical and chemical stability of the drug product. This can manifest as changes in tablet hardness, dissolution profile, and API degradation over time.[17][18]

-

Water Activity: The water of crystallization contributes to the overall water content of a formulation but has a lower water activity (a_w) than free water. Water activity is a critical parameter that governs microbial growth and the rates of many chemical reactions.[19][20] Controlling the hydration state of excipients is a key strategy for maintaining a low water activity and ensuring product stability.

Conclusion

The water of crystallization in this compound is not an inert component but a crucial factor that dictates its structural integrity, physicochemical properties, and performance in pharmaceutical formulations. A thorough understanding and characterization of the hydration state are paramount for the rational design of stable and effective drug products. The analytical techniques and methodologies outlined in this guide provide the necessary tools for researchers and drug development professionals to control and leverage the properties of this important pharmaceutical excipient. By recognizing the profound influence of these bound water molecules, the industry can better ensure the quality, safety, and efficacy of pharmaceutical preparations.

References

- 1. researchgate.net [researchgate.net]

- 2. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 3. US2468455A - Production of this compound - Google Patents [patents.google.com]

- 4. Disodium hydrogen phosphate vs disodium hydrogen phosphate dihydrate vs disodium hydrogen phosphate dodecahydrate [whwanze.com]

- 5. annexechem.com [annexechem.com]

- 6. engscientific.com [engscientific.com]

- 7. Disodium phosphate dodecahydrate | CAS#:10039-32-4 | Chemsrc [chemsrc.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. jte.edu.vn [jte.edu.vn]

- 11. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. mt.com [mt.com]

- 14. particletechlabs.com [particletechlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of water in the physical stability of solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aqualab.com [aqualab.com]

- 20. pedak.nl [pedak.nl]

Methodological & Application

Application Note: Preparation of Phosphate-Buffered Saline (PBS) Using Disodium Phosphate Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphate-Buffered Saline (PBS) is an isotonic buffer solution that is fundamental to a vast array of applications in biological research, biochemistry, and the pharmaceutical industry. Its osmolarity and ion concentrations closely mimic those of the human body, making it non-toxic to most cells.[1][2] The primary function of PBS is to maintain a constant pH, preventing sudden changes that could denature proteins or harm cells.[1] Common uses include cell washing, substance dilution, and providing a stable environment for tissue and cell transportation.[3] This document provides a detailed protocol for preparing a standard 10X PBS stock solution using disodium (B8443419) phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O) and its subsequent dilution to a 1X working solution.

Reagents and Molar Masses

Accurate preparation of PBS requires precise measurement of its constituent salts. The table below summarizes the necessary reagents and their respective molar masses for preparing 1 liter of 10X and 1X PBS solutions.

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity for 1L of 10X PBS (g) | Quantity for 1L of 1X PBS (g) |

| Sodium Chloride | NaCl | 58.44[4][5][6] | 80.0 | 8.0 |

| Potassium Chloride | KCl | 74.55[7][8] | 2.0 | 0.2 |

| Disodium Phosphate Dihydrate | Na₂HPO₄·2H₂O | 177.99[9][10][11] | 14.4 | 1.44 |

| Monopotassium Phosphate | KH₂PO₄ | 136.09[12][13] | 2.4 | 0.24 |

Final concentrations in 1X PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM Phosphate Buffer.[1]

Experimental Protocols

1. Preparation of 1 L of 10X PBS Stock Solution (pH ~6.8)

This protocol outlines the steps to create a concentrated 10X stock solution, which can be stored and diluted as needed.

-

Prepare a Beaker: Place 800 mL of purified water (e.g., distilled or deionized) into a 1-liter beaker or media bottle equipped with a magnetic stir bar.

-

Dissolve Salts: Place the beaker on a magnetic stirrer and sequentially add the following reagents, ensuring each salt dissolves completely before adding the next:

-

80.0 g of Sodium Chloride (NaCl)

-

2.0 g of Potassium Chloride (KCl)

-

14.4 g of this compound (Na₂HPO₄·2H₂O)

-

2.4 g of Monopotassium Phosphate (KH₂PO₄)

-

-

Adjust Final Volume: Once all salts are fully dissolved, transfer the solution to a 1-liter graduated cylinder. Add purified water to bring the final volume to exactly 1 liter.

-

Mix Thoroughly: Transfer the solution back to the storage bottle and mix well to ensure homogeneity. The pH of this 10X solution will be approximately 6.8.[1][14]

-

Storage: Label the bottle clearly as "10X PBS Stock Solution" and store it at room temperature.

2. Preparation of 1 L of 1X PBS Working Solution (pH 7.4)

This protocol describes the dilution of the 10X stock to a ready-to-use 1X concentration.

-

Measure Stock Solution: Pour 100 mL of the 10X PBS stock solution into a 1-liter graduated cylinder.

-

Dilute: Add 900 mL of purified water to the graduated cylinder to reach a final volume of 1 liter.

-

Mix: Transfer the diluted solution to a 1-liter beaker or flask and mix thoroughly using a magnetic stirrer.

-

pH Adjustment: The pH of the 1X solution should be approximately 7.4.[1] Calibrate a pH meter and measure the pH of the solution. If necessary, adjust the pH to 7.4 using small amounts of 1M HCl to lower the pH or 1M NaOH to raise the pH.[15]

-

Final Storage: The 1X PBS solution is now ready for use. For long-term storage, proceed to the sterilization step.

3. Sterilization

To prevent microbial growth, especially for cell culture applications, the 1X PBS solution must be sterilized.

-